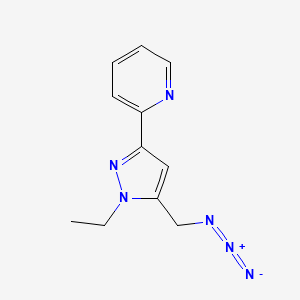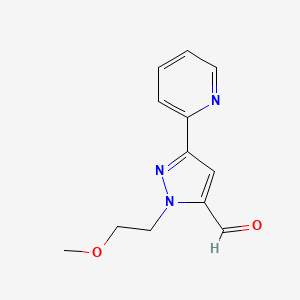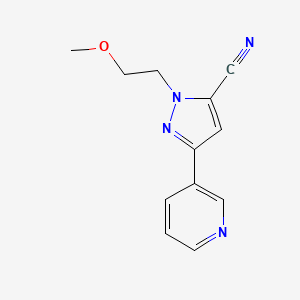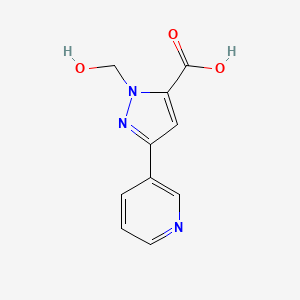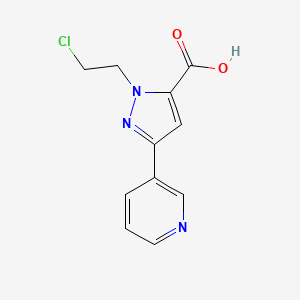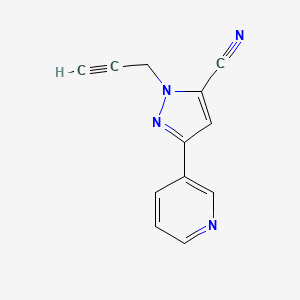![molecular formula C9H14N2O B1479654 (2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol CAS No. 2092546-58-0](/img/structure/B1479654.png)
(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol
Overview
Description
“(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol” is a chemical compound with the molecular formula C9H14N2O . It has a molecular weight of 166.22 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10N2O/c10-4-7-5-2-1-3-6 (5)8-9-7/h10H,1-4H2, (H,8,9) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.
Scientific Research Applications
Antimicrobial and Anticancer Applications
One of the prominent applications of pyrazole derivatives includes their evaluation as potential antimicrobial and anticancer agents. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and shown to exhibit higher anticancer activity compared to reference drugs such as doxorubicin. These compounds also demonstrated good to excellent antimicrobial activity, highlighting their potential in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Optical and Fluorescent Properties
Pyrazole derivatives have also been synthesized for their optical properties. A series of compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety designed and synthesized from related ethyl compounds demonstrated fluorescent properties, which were investigated through UV-vis absorption and fluorescence spectroscopy. The effect of pH on the UV-vis absorption and the determination of pK(a) value through absorption spectra indicate their potential use in molecular sensing and imaging technologies (Zheng et al., 2011).
Synthetic Chemistry and Methodology Development
In synthetic chemistry, pyrazole derivatives have facilitated the development of new synthetic methodologies and the creation of diverse heterocyclic compounds. For instance, the synthesis of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry showcases the utility of pyrazole derivatives in generating structurally diverse non-natural compounds for biological screening (Zaware et al., 2011).
Green Chemistry Approaches
The application of green chemistry principles in the synthesis of pyrazole derivatives is another area of interest. For example, eco-friendly synthesis strategies have been developed for new heterocyclic pyrazolic carboxylic α-amino esters, highlighting the emphasis on sustainable and economical synthesis methods in the creation of active biomolecules (Mabrouk et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-11-9(6-12)7-4-3-5-8(7)10-11/h12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIVRUVTZZINBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCC2=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






